molecular formula C15H20BrN3O4 B1526913 tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate CAS No. 1163126-69-9

tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate

Cat. No. B1526913
CAS RN: 1163126-69-9
M. Wt: 386.24 g/mol
InChI Key: WUXKCMOKDQYLPF-UHFFFAOYSA-N
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Description

Piperazine and its derivatives, such as tert-butyl 4- (2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .


Synthesis Analysis

These derivatives were synthesized and characterized by FT-IR, 1 H & 13 C NMR, and LCMS spectroscopic studies . The synthesis started from commercially available 4-bromo-1 H -indole and used simple reagents .


Molecular Structure Analysis

The structures of these derivatives were confirmed by single crystal X-ray diffraction analysis . The molecule of one derivative is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of another derivative is L-shaped with the molecule being twisted at the C10 atom .

Scientific Research Applications

Organic Synthesis and Structural Analysis

tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate serves as an important organic intermediate. It's synthesized via nucleophilic substitution reaction and analyzed using techniques like FT-IR, NMR spectroscopy, and MS. X-ray diffraction offers insight into its crystallographic and conformational structure. Moreover, DFT calculations provide data on the stability of its molecular structure and conformations (Yang et al., 2021).

Synthesis of Biologically Active Compounds

This compound is a significant intermediate in creating biologically active benzimidazole compounds. It's synthesized with a 52% yield using an efficient, low-cost method, highlighting its utility in the synthesis of complex organic molecules (Liu Ya-hu, 2010).

Pharmacological Applications

A sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, has been prepared. This highlights its potential in pharmacological applications due to its unique chemical structure, which includes a second nitrogen atom on the N-tert-butyl piperazine substructure (Gumireddy et al., 2021).

Antibacterial and Anthelmintic Activity

The antibacterial and anthelmintic activities of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate have been studied. It shows moderate anthelmintic and poor antibacterial activities, suggesting its potential use in specific therapeutic applications (Sanjeevarayappa et al., 2015).

Material Science and Corrosion Inhibition

In material science, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate is investigated for its corrosion inhibition properties. It's shown to effectively protect steel surfaces from corrosion, particularly in corrosive media, making it significant in industrial applications (Praveen et al., 2021).

Advanced Pharmaceutical Synthesis

It serves as a key intermediate in the synthesis of triazole antifungal agents. The optimized synthesis process demonstrates its role in facilitating the production of important pharmaceutical compounds (Miao Zhen-yuan, 2006).

Anti-Malarial Research

Piperazine derivatives, including tert-butyl variants, show potential as anti-malarial agents. Their structural properties are crucial in determining their biological activity, demonstrating the compound's role in developing novel therapeutics (Cunico et al., 2009).

Future Directions

The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkalinity, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

properties

IUPAC Name

tert-butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)13-5-4-11(19(21)22)10-12(13)16/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXKCMOKDQYLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716500
Record name tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1163126-69-9
Record name tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-bromo-1-fluoro-4-nitrobenzene (0.1 g, 0.45 mmol) and tert-butyl piperazine-1-carboxylate (85 mg, 0.45 mmol) in N,N-dimethylformamide (0.9 mL) was treated with potassium carbonate (94 mg, 0.68 mmol) and stirred at 20° C. for 23 h and at 60° C. for 3.5 h. The reaction mixture was diluted with water (10 mL) and ethyl acetate (20 mL). The organic layer was separated, washed with water (10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and evaporated to give a yellow oil. This material was purified by flash column chromatography to give the desired product (0.15 g, 87%) as a yellow solid. LCMS for C15H20BrN3O4Na (M+Na)+: m/z=407.9, 410.1.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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